molecular formula C12H20ClN3 B1474750 6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine CAS No. 1692395-63-3

6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine

Cat. No.: B1474750
CAS No.: 1692395-63-3
M. Wt: 241.76 g/mol
InChI Key: CZEHLPJBRLCDLA-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-ethylhexyl)pyrimidin-4-amine (CAS 1692395-63-3) is a chemical compound with the molecular formula C₁₂H₂₀ClN₃ and a molecular weight of 241.76 g/mol . It is characterized by a pyrimidine ring structure, a core scaffold recognized in medicinal chemistry for its utility in constructing molecules with biological activity . This building block is offered for research and development purposes, particularly for scientists working in the field of organic synthesis and drug discovery. The chloropyrimidine moiety present in this compound is a versatile intermediate that can undergo further functionalization, primarily via nucleophilic aromatic substitution reactions . This reactivity allows researchers to synthesize a diverse array of more complex pyrimidin-4-amine derivatives. Such derivatives are of significant interest in pharmaceutical research, with documented examples in scientific literature exploring their potential as inhibitors of various biological targets, including protein kinases . Please note: This product is intended for research purposes only and is not suitable for human or animal use .

Properties

IUPAC Name

6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3/c1-3-5-6-10(4-2)8-14-12-7-11(13)15-9-16-12/h7,9-10H,3-6,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEHLPJBRLCDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-(2-ethylhexyl)pyrimidin-4-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms, and relevant studies, providing a comprehensive overview of its implications in medicinal chemistry.

  • Molecular Formula : C12H16ClN3
  • Molecular Weight : 239.73 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a chloro group and an ethylhexyl side chain, which may influence its lipophilicity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets, potentially influencing various biochemical pathways. The presence of the chloro substituent may enhance its binding affinity to certain receptors or enzymes, thus modulating biological responses.

Biological Activity Overview

Recent studies have explored the compound's efficacy against various biological targets:

  • Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antibacterial properties. Its activity against gram-positive bacteria and mycobacterial strains has been noted, suggesting potential for development as an antimicrobial agent .
  • Cytotoxicity : Evaluations on cancer cell lines reveal that the compound has cytotoxic effects, which could be leveraged for anticancer therapies. The cytotoxic profiles were assessed alongside primary mammalian cell lines to determine selectivity and safety .
  • ADMET Properties : The compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have been characterized to understand its pharmacokinetic profile better. These properties are crucial for assessing the viability of the compound as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureus, Mycobacterium spp.Significant antibacterial activity
CytotoxicityCancer cell linesInduced cell death
ADMET ProfileVarious mammalian modelsFavorable pharmacokinetic parameters

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various pyrimidine derivatives, this compound was found to demonstrate submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The structure-activity relationship indicated that halogen substitution significantly enhances antibacterial potency compared to non-halogenated counterparts .

Case Study 2: Cytotoxic Profile

A detailed cytotoxicity assessment revealed that the compound exhibited selective toxicity towards cancer cell lines while sparing primary mammalian cells. This selectivity is essential for developing targeted cancer therapies with minimal side effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine, highlighting differences in substituents, synthetic methods, yields, and biological activities:

Compound Name Substituent Synthesis Method Yield Key Biological Activity/Notes Reference ID
6-Chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine 4-(Trifluoromethoxy)phenyl Suzuki coupling with 3-carboxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 90°C Not reported Intermediate for kinase inhibitors
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine 4-Fluorophenyl (pyrido-fused system) Nucleophilic substitution with 4-fluoroaniline, triethylamine, isopropanol, 50°C 96.79% Anticancer/antimicrobial candidate
6-Chloro-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine 4-Methylsulfonylphenyl (thieno-fused system) Preparatory HPLC purification after coupling 13% PI5P4Kγ inhibitor (neurodegenerative disease target)
6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 2-Chlorophenyl (pyrazolo-fused system) Not explicitly detailed (ML-predicted synthesis) SARS-CoV-2 Mpro inhibitor (predicted ΔG = -9.2 kcal/mol)
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrimidin-4-amine Tetrahydro-2H-pyran-4-ylmethyl Not reported Structural fragment in kinase inhibitors
6-Chloro-N,N-dimethylpyrimidin-4-amine N,N-Dimethyl Direct alkylation with dimethylamine High solubility (logP ~1.2), intermediate for agrochemicals

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Aryl substituents (e.g., 4-fluorophenyl, 4-methylsulfonylphenyl) are associated with higher yields (e.g., 96.79% in ) and targeted bioactivity (e.g., kinase inhibition ). Alkyl substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl , 2-ethylhexyl) enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Fused heterocycles (e.g., pyrido, thieno, pyrazolo) expand π-stacking interactions, critical for binding to enzyme active sites (e.g., SARS-CoV-2 Mpro ).

Synthetic Methodologies :

  • Suzuki coupling (e.g., ) is preferred for aryl-substituted analogs, offering regioselectivity under mild conditions.
  • Nucleophilic aromatic substitution (e.g., ) dominates for amine coupling, with yields highly dependent on amine nucleophilicity and reaction temperature.

Biological Relevance :

  • Antiviral activity : Pyrazolo-fused derivatives (e.g., ) show promise against SARS-CoV-2 Mpro, with binding affinities validated by machine learning and molecular docking.
  • Antimicrobial activity : Aryl-substituted analogs (e.g., ) exhibit moderate inhibition against Mycobacterium tuberculosis (65% at 6.25 µg/mL).

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 2-ethylhexyl group in the target compound likely increases logP (~4.5 estimated) compared to N,N-dimethyl (logP ~1.2 ) or polar aryl substituents (logP ~2.5–3.5 ).
  • Solubility : Branched alkyl chains (e.g., 2-ethylhexyl) may reduce aqueous solubility, necessitating formulation optimizations such as salt formation or prodrug strategies.
  • Metabolic Stability : Bulky substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl ) may slow hepatic clearance, enhancing plasma half-life.

Preparation Methods

Starting Material Synthesis

  • 6-Chloro-2,4-diaminopyrimidine is commonly prepared from ethyl cyanoacetate and guanidine under basic conditions. This condensation yields 2,6-diamino-4-hydroxypyrimidine, which is subsequently chlorinated with phosphorus oxychloride (POCl3) to give 6-chloro-2,4-diaminopyrimidine.
  • This precursor is critical as it provides the chlorinated pyrimidine ring necessary for further substitution.

Nucleophilic Substitution with 2-Ethylhexylamine

  • The key synthetic step involves reacting 6-chloro-2,4-diaminopyrimidine or 4,6-dichloropyrimidine with 2-ethylhexylamine in an alcoholic solvent such as methanol or ethanol.
  • Typically, two equivalents of 2-ethylhexylamine are added to the chloropyrimidine in dry ethanol at room temperature or slightly elevated temperatures (20–40°C) over extended reaction times (up to 48 hours) to ensure complete substitution at the 4-amino position without affecting the 6-chloro substituent.
  • The reaction proceeds via nucleophilic aromatic substitution where the amine attacks the electrophilic carbon bearing the chlorine at position 4, displacing the chlorine and forming the N-(2-ethylhexyl) substituent.

Purification and Isolation

  • After completion, the reaction mixture is concentrated and purified by standard techniques such as filtration, crystallization, or column chromatography to isolate the pure this compound.
  • Yields reported in related pyrimidine amination reactions range from moderate to high (45% to over 80%), depending on reaction conditions and purification efficiency.

Alternative and Advanced Methods

Electrochemical Cross-Coupling Approach

  • Recent research has explored electrochemical reductive cross-coupling methods to functionalize 4-amino-6-chloropyrimidines, employing nickel catalysis and sacrificial iron anodes in DMF solvent systems under inert atmospheres.
  • Although this method primarily targets arylation at the 6-position, it demonstrates the potential for mild, efficient coupling reactions that could be adapted for alkyl amine substitutions such as 2-ethylhexylamine in future developments.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield (%) Notes
1 Synthesis of 6-chloro-2,4-diaminopyrimidine Ethyl cyanoacetate, Guanidine, POCl3 Basic medium, reflux, chlorination with POCl3 High (>80%) Essential precursor for substitution
2 Nucleophilic substitution with 2-ethylhexylamine 6-chloro-2,4-diaminopyrimidine, 2-ethylhexylamine Dry ethanol, room temp to 40°C, 24-48 h Moderate to high (45-70%) Selective substitution at 4-amino position
3 Electrochemical cross-coupling (potential method) 4-amino-6-chloropyrimidine, Ni catalyst, Fe anode DMF, argon atmosphere, room temp, 3-6 h Moderate to high (varies) Mainly for arylation; adaptable for alkyl amines

Research Findings and Notes

  • The classical nucleophilic substitution approach is well-established and reliable for preparing this compound, with control over regioselectivity and good yields.
  • The use of dry alcoholic solvents and controlled temperature is crucial to avoid side reactions such as multiple substitutions or degradation.
  • Electrochemical methods represent an emerging green chemistry alternative, offering mild conditions and potentially higher selectivity, though application specifically to 2-ethylhexylamine substitution requires further research.
  • Purity of intermediates, especially 6-chloro-2,4-diaminopyrimidine, strongly influences the overall yield and quality of the final product.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or Buchwald-Hartwig amination. For alkylamine substitution, a common approach is reacting 6-chloropyrimidin-4-amine with 2-ethylhexyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires careful control of:

  • Molar ratios (1:1.2 amine:alkyl halide to minimize side reactions).
  • Solvent polarity (DMF or DMSO enhances nucleophilicity).
  • Temperature (prolonged heating above 100°C may degrade the product).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR : Peaks at δ 1.0–1.5 ppm (2-ethylhexyl CH₃ and CH₂ groups) and δ 8.2–8.5 ppm (pyrimidine C-H) confirm substitution .
    • ¹³C NMR : Signals near δ 160 ppm indicate pyrimidine C-Cl and C-N environments .
  • X-Ray Crystallography : Resolves bond angles (e.g., C-Cl bond length ~1.73 Å) and confirms steric effects of the 2-ethylhexyl group on molecular packing .

Safety Note: Crystallization solvents (e.g., ethanol or acetonitrile) require proper ventilation due to flammability .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., alkyl halides) .
  • Waste Disposal : Halogenated byproducts must be segregated and treated as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide experimental design for this compound?

Methodological Answer:

  • Reaction Pathway Prediction : Density Functional Theory (DFT) calculates transition-state energies to identify favorable reaction mechanisms (e.g., SN2 vs. radical pathways) .
  • Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes). For example, pyrimidine derivatives often target kinases; docking studies with AutoDock Vina can prioritize synthesis of high-affinity analogs .

Case Study:
A DFT study of N-alkylpyrimidines revealed that steric bulk from the 2-ethylhexyl group reduces reactivity in polar solvents but enhances lipid solubility for drug delivery applications .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., variable IC₅₀ values)?

Methodological Answer: Contradictions often arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter solubility and bioactivity. Use XRPD to identify polymorphs .
  • Assay Conditions : Variations in pH or serum protein content (e.g., BSA) affect ligand binding. Standardize protocols using guidelines from .

Example:
Inconsistent antifungal activity data for a related pyrimidine derivative were traced to hydrogen bonding differences between polymorphs, resolved via controlled recrystallization .

Q. What methodologies elucidate structure-activity relationships (SAR) for N-alkylpyrimidines in drug discovery?

Methodological Answer:

  • Alkyl Chain Modulation : Replace 2-ethylhexyl with shorter (e.g., ethyl) or branched (e.g., neopentyl) groups to assess effects on lipophilicity (logP) and membrane permeability .
  • Bioisosteric Replacement : Substitute chlorine with fluorine or methyl groups to evaluate electronic effects on target binding .

Q. How can advanced statistical methods optimize reaction parameters for scaled-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use a Central Composite Design to model interactions between temperature, solvent ratio, and catalyst loading .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., random forests for yield maximization) .

Case Study:
A DoE study for a similar N-alkylpyrimidine achieved 92% yield by optimizing Pd catalyst loading (0.5 mol%) and solvent (toluene:DMF 4:1) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-(2-ethylhexyl)pyrimidin-4-amine

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